Factor B-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Factor B-IN-3 is a potent inhibitor of complement factor B, a key component of the alternative pathway of the complement system. This compound is primarily used in research related to inflammation and immunity .
Vorbereitungsmethoden
Factor B-IN-3 is synthesized through a series of chemical reactions involving heterocyclic compounds. The synthetic route typically involves the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield this compound. The exact synthetic route and reaction conditions are proprietary and detailed in patents and scientific literature .
Analyse Chemischer Reaktionen
Factor B-IN-3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Factor B-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the alternative pathway of the complement system.
Biology: Helps in understanding the role of complement factor B in immune responses.
Industry: Used in the development of diagnostic assays and therapeutic agents targeting the complement system.
Wirkmechanismus
Factor B-IN-3 exerts its effects by binding to complement factor B, thereby inhibiting its activity. This inhibition prevents the formation of the C3 convertase complex, which is essential for the activation of the alternative pathway of the complement system. By blocking this pathway, this compound reduces the production of inflammatory mediators and helps in controlling immune responses .
Vergleich Mit ähnlichen Verbindungen
Factor B-IN-3 is unique compared to other complement factor B inhibitors due to its high potency and specificity. Similar compounds include:
This compound stands out due to its specific inhibition of factor B, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C24H29N3O4 |
---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)methyl]piperidin-2-yl]benzoic acid |
InChI |
InChI=1S/C24H29N3O4/c1-4-31-18-10-12-27(21(13-18)16-5-7-17(8-6-16)24(28)29)14-20-19-9-11-25-22(19)15(2)26-23(20)30-3/h5-9,11,18,21,25H,4,10,12-14H2,1-3H3,(H,28,29)/t18-,21-/m0/s1 |
InChI-Schlüssel |
GYFFCZWVOVLIPZ-RXVVDRJESA-N |
Isomerische SMILES |
CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C4C=CNC4=C(N=C3OC)C |
Kanonische SMILES |
CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C4C=CNC4=C(N=C3OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.